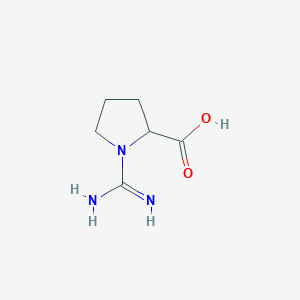

1-Carbamimidoylpyrrolidine-2-carboxylic acid

Description

1-Carbamimidoylpyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a carbamimidoyl group (-C(=NH)NH₂) at the 1-position and a carboxylic acid (-COOH) at the 2-position. This structure combines the rigidity of the pyrrolidine ring with the hydrogen-bonding capabilities of the carbamimidoyl and carboxylic acid groups, making it a versatile intermediate in organic synthesis and drug discovery.

Synthesis of this compound likely involves multi-step routes, such as the condensation of pyrrolidine precursors with carbamimidoylating agents, analogous to methods used for 2-carbamimidoylbenzoic acid derivatives . Its applications are hypothesized to include serving as a precursor for pyrimidine-containing pharmaceuticals or bioactive molecules, given the utility of similar carbamimidoyl-substituted compounds in heterocyclic synthesis .

Propriétés

IUPAC Name |

1-carbamimidoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-6(8)9-3-1-2-4(9)5(10)11/h4H,1-3H2,(H3,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPRYJHVDMWTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Carbamimidoylproline can be synthesized through several methods. One common approach involves the reaction of proline with cyanamide under acidic conditions. The reaction typically proceeds as follows:

- Proline is dissolved in an aqueous solution.

- Cyanamide is added to the solution.

- The mixture is heated to facilitate the reaction.

- The product is purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of carbamimidoylproline may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Carbamimidoylproline undergoes various chemical reactions, including:

Oxidation: The guanidine group can be oxidized to form urea derivatives.

Reduction: Reduction reactions can convert the guanidine group to an amine.

Substitution: The guanidine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the guanidine group under mild conditions.

Major Products Formed

The major products formed from these reactions include urea derivatives, amine derivatives, and various substituted proline compounds. These products have diverse applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Carbamimidoylpyrrolidine-2-carboxylic acid has a molecular formula of CHNO and a molecular weight of approximately 157.17 g/mol. The compound features a pyrrolidine ring and a carbamimidoyl group, which contribute to its reactivity and interactions with biological targets. The dual functional groups (carbamimidoyl and carboxylic acid) allow for distinct reactivity compared to other compounds in its class.

Biological Applications

1-Carbamimidoylpyrrolidine-2-carboxylic acid exhibits significant biological activity, particularly as an enzyme inhibitor . It has been studied for its potential role in modulating metabolic pathways involving proline metabolism. Key areas of application include:

- Enzyme Inhibition : The compound has shown potential to inhibit enzymes such as creatine kinase, which is crucial for energy transfer within cells. This inhibition can impact metabolic processes related to energy metabolism in muscle tissues.

- Pharmacological Implications : Due to its ability to affect creatine transport, 1-Carbamimidoylpyrrolidine-2-carboxylic acid is being explored for therapeutic applications related to muscle energy metabolism disorders.

Research Methodologies

Research on 1-Carbamimidoylpyrrolidine-2-carboxylic acid often involves advanced methodologies such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This technique is utilized for the quantitative determination of carboxylic acid-containing compounds in biological samples, allowing researchers to study metabolic changes under various conditions .

- In Vitro Studies : These studies assess the compound's interactions with specific enzymes and its effects on metabolic pathways.

Case Study 1: Enzyme Interaction

A study demonstrated that 1-Carbamimidoylpyrrolidine-2-carboxylic acid inhibits creatine kinase activity. This finding suggests potential applications in conditions where energy metabolism is compromised, such as muscular dystrophies or heart diseases.

Case Study 2: Metabolic Pathway Modulation

Research indicated that the compound could modulate proline metabolism pathways, which are linked to various metabolic disorders. By influencing these pathways, it may provide therapeutic benefits in conditions like hyperprolinemia .

Mécanisme D'action

The mechanism of action of carbamimidoylproline involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids. These interactions can inhibit enzyme activity or alter protein conformation, leading to various biological effects. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize 1-carbamimidoylpyrrolidine-2-carboxylic acid, a comparative analysis with structurally or functionally related compounds is provided below.

Table 1: Structural and Functional Comparison

*Estimated based on analogous structures due to lack of direct data.

Structural and Functional Differences

Backbone Variations: The target compound features a pyrrolidine backbone, while 2-carbamimidoylbenzoic acid () and 2-chloro-6-methylpyrimidine-4-carboxylic acid () utilize aromatic rings (benzene and pyrimidine, respectively). Pyrrolidine’s five-membered ring offers conformational flexibility, whereas aromatic systems provide planar rigidity, affecting solubility and target binding . The carbamimidoyl group in the target compound distinguishes it from the pyrimidinyl group in 1-(pyrimidin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride ().

Substituent Effects :

- The hydrochloride salt in increases water solubility compared to free carboxylic acids, a critical factor in bioavailability .

- Chloro and methyl groups in 2-chloro-6-methylpyrimidine-4-carboxylic acid () introduce steric and electronic effects, altering reactivity in substitution reactions compared to the carbamimidoyl group .

Synthetic Complexity: Multi-step synthesis is common for these compounds. For example, 2-carbamimidoylbenzoic acid requires nitrile hydration and cyclization (), while 1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid () involves ketone formation and carboxylation. The target compound’s synthesis may similarly demand precise control of protecting groups and reaction conditions .

Activité Biologique

1-Carbamimidoylpyrrolidine-2-carboxylic acid, also known as amidinoproline, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

1-Carbamimidoylpyrrolidine-2-carboxylic acid has the following chemical structure:

- IUPAC Name : (2S)-1-carbamimidoylpyrrolidine-2-carboxylic acid

- Molecular Formula : C₅H₈N₄O₂

- Molecular Weight : 156.14 g/mol

The presence of a carbamimidoyl group contributes to its unique properties, allowing it to act as a bioisostere for arginine in various biochemical contexts.

The mechanism of action of amidinoproline involves its incorporation into peptide chains. This incorporation can enhance the stability and biological activity of peptides by introducing a positive charge at the N-terminus, which is crucial for solubility and interaction with biological targets.

Key Mechanisms:

- Peptide Stability : Enhances the structural integrity of peptides.

- Biological Activity : Facilitates interactions with enzymes and receptors due to its charged nature.

Pharmacological Applications

1-Carbamimidoylpyrrolidine-2-carboxylic acid has been investigated for various therapeutic applications:

- Anticancer Activity : Research indicates that it may inhibit creatine transport and kinase activity, making it a potential therapeutic target in cancer treatment .

- Antimicrobial Properties : Its structural similarity to arginine allows it to exhibit antimicrobial effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study explored the effects of 1-carbamimidoylpyrrolidine-2-carboxylic acid on renal cell carcinoma. The compound was shown to inhibit creatine kinase, leading to reduced ATP production in cancer cells. This inhibition was linked to decreased cell proliferation and increased apoptosis in vitro .

Case Study: Antimicrobial Activity

In another study, amidinoproline was tested against MRSA strains. The minimal inhibitory concentration (MIC) was determined to be 0.64 µg/mL, demonstrating potent antimicrobial efficacy. Gene expression analysis revealed downregulation of virulence factors associated with MRSA, highlighting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.